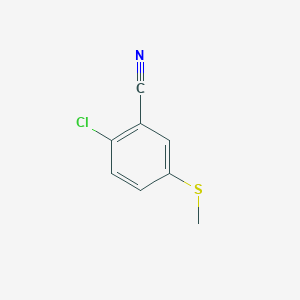
2-Chloro-5-(methylthio)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(methylthio)benzonitrile is an organic compound with the molecular formula C8H6ClNS It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylthio)benzonitrile typically involves the chlorination of 5-(methylthio)benzonitrile. One common method is the reaction of 5-(methylthio)benzonitrile with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methylthio)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), catalysts (e.g., AlCl3).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Major Products
Substitution: Various substituted benzonitriles.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Scientific Research Applications
2-Chloro-5-(methylthio)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methylthio)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(methylthio)benzoic acid
- 2-Chloro-5-(methylthio)benzaldehyde
- 2-Chloro-5-(methylthio)benzamide
Uniqueness
2-Chloro-5-(methylthio)benzonitrile is unique due to the presence of both a chlorine atom and a methylthio group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. Its nitrile group also provides a versatile functional group for further chemical modifications.
Properties
Molecular Formula |
C8H6ClNS |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
2-chloro-5-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H6ClNS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 |
InChI Key |
ZANAFMMBIIKMCK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


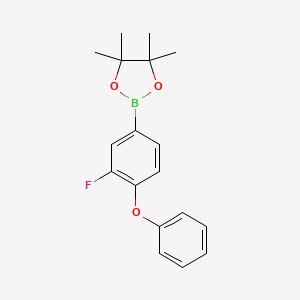
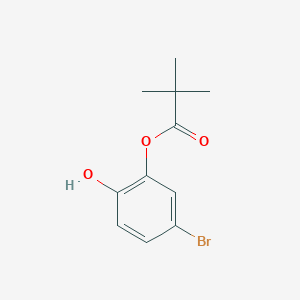
![3-Cyano-4-{[(1S)-1-methylpropyl]oxy}benzoic acid](/img/structure/B8314389.png)
![(+/-){1-[Amino(phenyl)methyl]-1-methylpropyl}dimethylamine](/img/structure/B8314409.png)
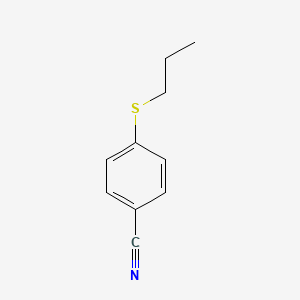
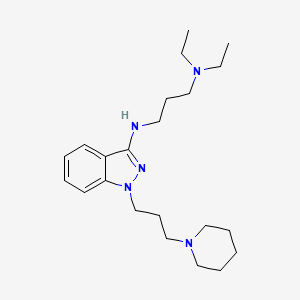
![2-[(2,5-Difluorophenyl)-hydroxymethyl]-5-methylpyridine](/img/structure/B8314435.png)

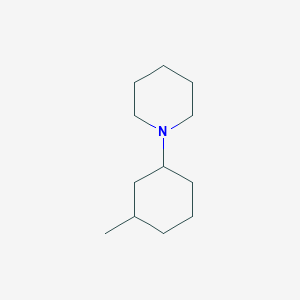
![tert-butyl (4-{[1-methyl-5-(tritylamino)-1H-pyrazol-4-yl]amino}-3,4-dioxobutyl)carbamate](/img/structure/B8314452.png)
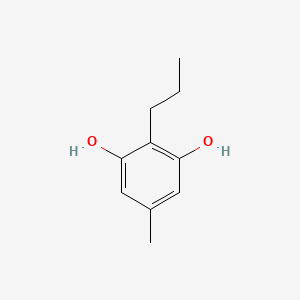
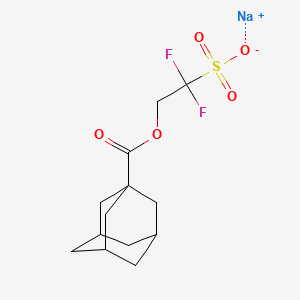
![1,5-Dioxaspiro[5.5]undec-3-ylmethanol](/img/structure/B8314465.png)
![2-Imidazolidinone, 4,4-dimethyl-3-[[3-(2-thiazolyl)phenyl]methyl]-1-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8314470.png)
